2-(2,5-Dimethylphenoxy)acetohydrazide

Descripción general

Descripción

Synthesis Analysis

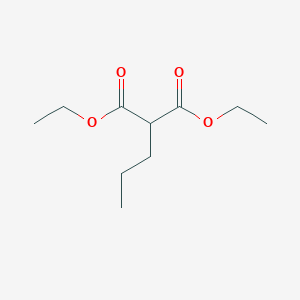

The synthesis of 2-(2,5-Dimethylphenoxy)acetohydrazide and related compounds involves multiple steps, starting from base chemicals like 2,4-Dimethylphenol, which is converted into ethyl 2-(2,4-dimethylphenoxy)acetate. This intermediate is then transformed into the corresponding hydrazide through reflux with hydrazine. Further chemical transformations include the reaction with CS2 in the presence of KOH, leading to various N'-substituted derivatives with ether, 1,3,4-oxadiazole, thioether, hydrazone, and azomethine functional groups. These syntheses are corroborated by IR, 1H-NMR, and EIMS spectral data analysis, indicating the complex chemical reactions involved in producing these compounds (Rasool et al., 2016).

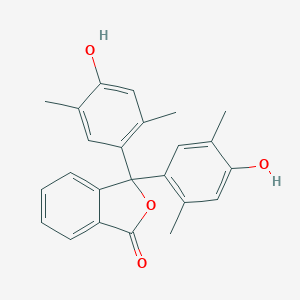

Molecular Structure Analysis

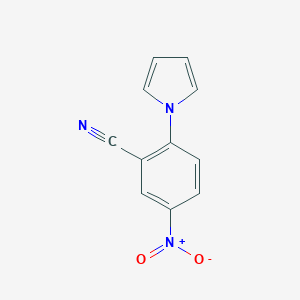

Molecular structure analysis of related compounds, such as N'-substituted benzylidene derivatives, has been conducted through various spectroscopic methods and crystallographic studies. For example, the structure of 2-cyano-N′-(2-chlorobenzylidene)acetohydrazide and its derivatives have been characterized, showing trans configurations with respect to the C=N double bonds and are stabilized by N–H···O hydrogen bonds and weak π···π interactions. These structural analyses provide insight into the molecular configuration and the interactions that stabilize the compound's structure (Zhou & Ma, 2012).

Aplicaciones Científicas De Investigación

N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides exhibit significant antibacterial activity and lipoxygenase inhibitory activity, suggesting potential use as anti-inflammatory and antimicrobial agents (Rasool et al., 2016).

Racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide has been found to reduce seizures and increase seizure threshold, mainly through the inhibition of voltage-gated sodium currents and enhancement of GABA effect, indicating its potential in treating epilepsy (Pękala et al., 2011).

N'-Substituted Benzylidene-2-(2, 4-dimethylphenoxy) Acetatohydrazides show promising antibacterial and enzyme inhibitory activities, making them candidates for antibacterial drug development (Aziz‐ur‐Rehman et al., 2014).

Novel N'-arylmethylidene-2-(3, 4-dimethyl-5, 5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl) acetohydrazides have shown potential as antioxidants and antibacterial agents (Ahmad et al., 2010).

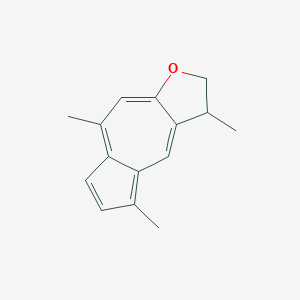

Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate (EBDA) has been highlighted for its potential pharmaceutical activity due to its electronic structure and dominant intramolecular interactions (Amalanathan et al., 2015).

Cyanoacetohydrazide and oxadiazolyl acetonitrile derivatives have shown promising cytotoxic activity against various human tumor cell lines and antioxidant properties, suggesting their potential in cancer treatment (Shaker & Marzouk, 2016).

Propiedades

IUPAC Name |

2-(2,5-dimethylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-3-4-8(2)9(5-7)14-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSYNLQAUAPHQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366410 | |

| Record name | 2-(2,5-dimethylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethylphenoxy)acetohydrazide | |

CAS RN |

103896-91-9 | |

| Record name | 2-(2,5-dimethylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B18008.png)

![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)

![5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B18020.png)

![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)